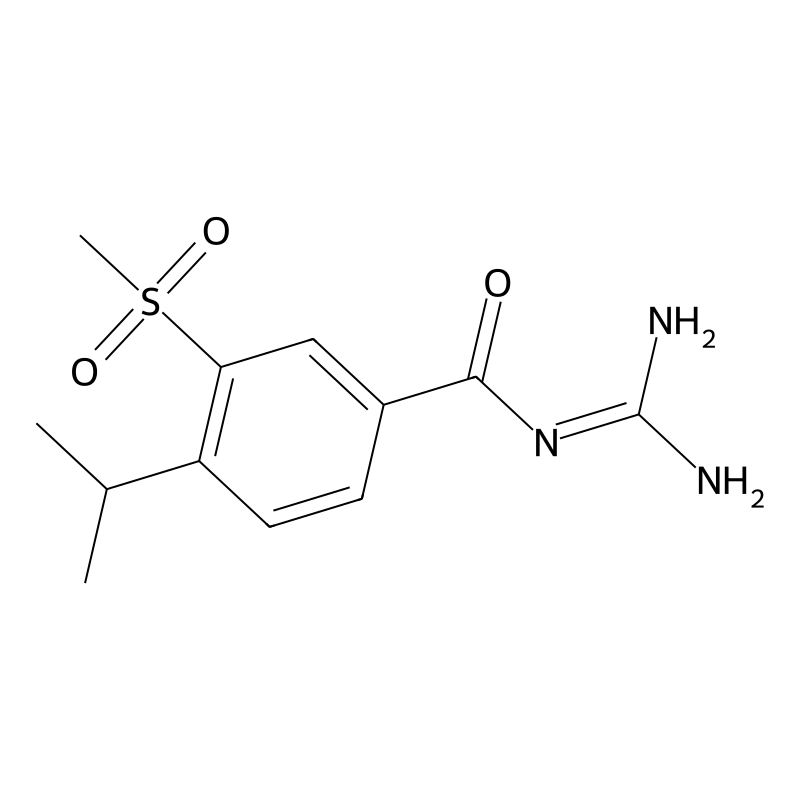

Cariporide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Na+/H+ Exchanger Isoform 1 (NHE1) Inhibition for Therapeutic Development

Introduction to NHE1 Biology and Therapeutic Significance

The Na+/H+ exchanger isoform 1 (NHE1) is a critical plasma membrane transporter belonging to the solute carrier 9 family (SLC9A1) that performs electroneutral exchange of one intracellular proton for one extracellular sodium ion. This exchange is driven by the electrochemical Na+ concentration gradient and serves as a fundamental cellular mechanism for regulating intracellular pH (pHi) and cell volume homeostasis [1]. NHE1 is ubiquitously expressed across mammalian tissues, with particularly significant roles in cardiac, neural, and epithelial cells. In cardiomyocytes, NHE1 exhibits specialized localization at intercalated disks and T-tubules rather than peripheral sarcolemmal membranes, suggesting specific functional compartmentalization that influences local pH microdomains [1]. The transporter exists as a homodimer with each monomer consisting of 12 transmembrane helices that form the ion translocation pathway and a cytoplasmic C-terminal regulatory domain that interacts with various binding partners including the obligatory regulator calcium-binding protein CHP1 [2].

Therapeutic interest in NHE1 inhibition has substantially increased due to its implicated role in multiple pathological conditions. In cardiovascular diseases, NHE1 becomes particularly detrimental during ischemia-reperfusion injury (IRI), where intracellular acidosis activates NHE1 to extrude protons, leading to intracellular Na+ accumulation [3]. This elevated Na+ load subsequently activates the Na+/Ca2+ exchanger (NCX) in reverse mode, causing massive calcium overload that triggers mitochondrial dysfunction, excessive reactive oxygen species production, and ultimately cardiomyocyte apoptosis [3] [1]. Beyond cardiac pathologies, NHE1 plays significant roles in cancer cell proliferation and metastasis, neurological disorders, and inflammatory conditions, making it a compelling target for multiple therapeutic areas [4] [2]. The recent elucidation of human NHE1-CHP1 complex structures through cryo-EM has dramatically advanced our understanding of the molecular mechanisms underlying NHE1 function and inhibition, providing unprecedented opportunities for structure-based drug design [2].

Current Landscape of NHE1 Inhibitors

Developmental Inhibitor Classes

The evolution of NHE1 inhibitors has progressed through several generations, beginning with the diuretic agent amiloride as the first-generation prototype with moderate NHE1 inhibitory activity [3]. Subsequent medicinal chemistry efforts produced more potent and selective second and third-generation inhibitors featuring acylated guanidine motifs that significantly improved target affinity and pharmacokinetic properties. Among these, cariporide and zoniporide emerged as prominent examples that advanced to clinical trials for cardiovascular indications, though none have yet received FDA approval [3]. Recent developments have focused on novel chemotypes with improved efficacy and safety profiles, including diphenyl ketone derivatives [5] [3], quinazoline-2,4-diones [4], and the unexpected discovery of NHE1 inhibitory activity in SGLT2 inhibitors like empagliflozin, despite ongoing scientific debate regarding their mechanism of action [6].

Table 1: Developmental NHE1 Inhibitors in Preclinical Research

| Compound | Chemical Class | IC₅₀ Value | Key Features | Research Stage |

|---|---|---|---|---|

| This compound | Acylguanidine | ~0.64 µM | High selectivity for NHE1, cryo-EM binding characterized | Phase III clinical trials |

| Zoniporide | Acylguanidine | Low nM range | Potent and selective, advanced to clinical stage | Phase III clinical trials |

| Compound 7g | Diphenyl ketone | 0.78 µM | Novel scaffold, efficacy in HF mouse model at 10 mg/kg | Preclinical |

| Compound 3e | Quinazoline-2,4-dione | Nanomolar range | Multifaceted: anti-inflammatory, antidepressant activity | Preclinical |

| Compound 6a | Quinazoline-4(3H)-one | Nanomolar range | Potent NHE1 inhibition, antiplatelet properties | Preclinical |

Repurposed Therapeutic Agents

The discovery that SGLT2 inhibitors exhibit off-target NHE1 inhibitory activity has generated significant interest in drug repurposing opportunities. Empirical studies have demonstrated that empagliflozin binds to the NHE1 protein at the same domain as this compound, with its glucoside moiety forming critical interactions with primary residues Asp267 and Glu346 in the ion translocation pathway [3]. This dual activity has been proposed as a potential mechanism explaining the profound cardiovascular benefits of SGLT2 inhibitors independent of their glucose-lowering effects. However, considerable controversy exists in the scientific community regarding the potency and clinical relevance of this off-target effect, with some research groups reporting inability to reproduce the NHE1 inhibitory activity of empagliflozin under their experimental conditions [6]. Methodological differences including assay sensitivity, cellular models, and species differences may contribute to these discrepant findings, highlighting the need for standardized experimental approaches in evaluating NHE1 inhibition.

Table 2: Repurposed Therapeutics with NHE1 Inhibitory Activity

| Compound | Primary Target | Reported NHE1 IC₅₀ | Experimental Model | Key Findings |

|---|---|---|---|---|

| Empagliflozin | SGLT2 | Controversial | H9c2 cells, isolated cardiomyocytes | Binds NHE1 at this compound domain, reduces intracellular Na+ (disputed) |

| Amiloride | Epithelial Na+ channel | Micromolar range | Various cell lines | First-generation inhibitor, multiple mechanisms including NHE1 inhibition |

| Rimeporide | NHE1 | Not specified | Duchenne Muscular Dystrophy models | Investigated for muscular dystrophy, phase Ib trials completed |

Experimental Methodologies for NHE1 Inhibition Assessment

Cell-Based Functional Assays

Robust assessment of NHE1 inhibitory activity requires implementation of standardized cellular models and functional readouts. The pH recovery assay following an ammonium chloride-induced acid load represents the gold standard for evaluating NHE1 transport activity in real-time. This methodology involves subjecting cells to NH₄Cl prepulses to induce intracellular acidosis, followed by monitoring the rate of pHi recovery using pH-sensitive fluorescent dyes like BCECF-AM in HEPES-buffered solutions to eliminate confounding contributions from bicarbonate-dependent transporters [6]. The H9c2 rat cardiomyocyte cell line serves as a relevant and widely adopted model for cardiac-focused NHE1 inhibitor studies, though species differences should be considered as NHE1 flux rates vary significantly between rodents and humans [6]. For quantitative assessment, inhibitors are typically characterized by calculating IC₅₀ values derived from pHi recovery rates at multiple compound concentrations, with the potent reference inhibitor this compound included as a positive control. Additional functional validation includes measurement of intracellular sodium concentrations using SBFI fluorescence or ²³Na NMR spectroscopy, and evaluation of protective effects against glucose deprivation-induced injury models that mimic ischemic stress [5] [3].

In Vivo Therapeutic Evaluation

Translation of NHE1 inhibitors to therapeutic applications requires comprehensive preclinical evaluation in disease-relevant animal models. For cardiovascular applications, the isoproterenol-induced heart failure model in mice or rats represents a well-established experimental system that reproduces key features of human pathological cardiac remodeling, including left ventricular dysfunction, hypertrophy, and fibrosis [5] [3]. In this model, compounds are typically administered prophylactically or therapeutically via oral gavage or subcutaneous injection, with efficacy assessed through echocardiographic parameters such as left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS), as well as histopathological analysis of heart tissues. For example, the novel diphenyl ketone inhibitor 7g demonstrated significant improvement in LVEF and LVFS at a dose of 10 mg/kg, outperforming empagliflozin administered at 30 mg/kg [5]. Additional relevant models include ischemia-reperfusion injury in isolated perfused hearts or in vivo coronary occlusion-reperfusion protocols, which directly evaluate the cytoprotective potential of NHE1 inhibitors in limiting infarct size and preserving cardiac function following ischemic insult [1].

Structural Mechanisms and Binding Interactions

Cryo-EM Insights into NHE1 Architecture

Recent breakthroughs in structural biology have dramatically advanced our understanding of NHE1 organization and mechanism through determination of the human NHE1-CHP1 complex structures in both inward-facing and this compound-bound outward-facing conformations using single-particle cryo-electron microscopy [2]. These structures reveal that NHE1 forms a symmetrical homodimer with each protomer consisting of 12 transmembrane helices organized into a stationary dimerization domain and a mobile core domain that undergoes substantial vertical shifts during the transport cycle. The ion translocation pathway is located between these domains, containing highly conserved acidic residues (including Asp267 and Glu346) that participate in cation coordination and proton coupling. The structures further elucidate the critical role of CHP1 as an obligate binding partner that promotes NHE1 biosynthetic maturation, cell surface expression, and pH sensitivity through differential association with various conformational states of the transporter. Importantly, the this compound-bound structure definitively identifies the inhibitor binding pocket situated in the extracellular ion pathway, revealing how this competitive antagonist sterically blocks access to the cation binding sites and prevents conformational transitions necessary for transport activity [2].

Molecular Determinants of Inhibitor Binding

Systematic analysis of inhibitor interactions with NHE1 has identified key molecular determinants governing binding affinity and specificity. The acylguanidine moiety common to many potent NHE1 inhibitors engages in critical interactions within the ion translocation pathway, with the guanidine group forming a cation-π interaction with Phe162 and hydrogen bonds with the side chain of Asp267, while the carbonyl oxygen coordinates with Glu346 [4]. These interactions effectively mimic the natural sodium ion coordination, explaining the competitive inhibition mechanism. Structure-activity relationship studies of novel chemotypes including diphenyl ketone and quinazoline-based inhibitors further reveal the importance of hydrophobic complementarity in the binding pocket, with optimal activity achieved through balanced amphiphilic character that matches the polar-apolar partitioning of the active site [5] [3] [4]. The recent application of neural network-based pharmacophore modeling to quinazoline derivatives has identified four critical binding point descriptors that determine high inhibitory activity: {-N< … -CH=}, {-N< … >C(<)}, {-N< … -C(Ar)<}, and {-C(Ar)< … CycAr06}, providing a quantitative framework for rational inhibitor design [4].

NHE1 activation pathway in ischemia leading to cell damage, and inhibition mechanism.

Research Challenges and Future Directions

Addressing Scientific Controversies

The field of NHE1 inhibitor research currently faces significant challenges related to methodological variability and conflicting experimental findings, particularly concerning the off-target NHE1 inhibitory activity of SGLT2 inhibitors. As highlighted in the ongoing debate between research groups, critical technical considerations include the ionic composition of assay buffers (with HEPES-only formulations preferred over bicarbonate-containing solutions to eliminate contributions from alternative acid-extruding mechanisms), the species-dependent differences in NHE1 transport kinetics (with rat cardiomyocytes exhibiting approximately 4-fold higher flux rates than rabbit cells), and appropriate statistical approaches that account for inter-animal variability through hierarchical modeling [6]. Resolution of these controversies will require development and adoption of standardized assay protocols across laboratories, careful validation of findings in multiple experimental systems, and transparent reporting of methodological details to enable proper interpretation and replication of results. Additionally, the field would benefit from systematic pharmacokinetic-pharmacodynamic studies to establish the relationship between NHE1 target engagement and functional outcomes across different chemical classes.

Translation from Bench to Bedside

Despite compelling preclinical evidence supporting the therapeutic potential of NHE1 inhibition, successful clinical translation has remained challenging. Previous clinical trials with NHE1 inhibitors like this compound demonstrated favorable effects on surrogate endpoints but also revealed unexpected safety concerns, including an increased incidence of cerebrovascular events in high-risk cardiovascular patients [1]. Future drug development efforts should focus on optimizing the therapeutic window through compound refinement informed by the latest structural insights, careful patient stratification based on disease etiology and NHE1 expression patterns, and potential application in combination therapies that target complementary pathological pathways. Promising directions include development of biased inhibitors that selectively block pathological NHE1 activation while preserving physiological housekeeping functions, and exploration of non-cardiac indications such as cancer, neurological disorders, and inflammatory conditions where NHE1 dysregulation contributes to disease progression but safety concerns may be more manageable [4] [1]. The continued integration of structural biology, medicinal chemistry, and pathophysiology will be essential to realizing the full therapeutic potential of NHE1 inhibition.

NHE1 inhibitor development workflow from structure-based design to clinical translation.

Conclusion

References

- 1. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for ... [pmc.ncbi.nlm.nih.gov]

- 2. Structure and mechanism of the human NHE1-CHP1 ... [nature.com]

- 3. Novel sodium–hydrogen exchanger 1 inhibitors with ... [sciencedirect.com]

- 4. Synthesis and multifaceted pharmacological activity of ... [nature.com]

- 5. Novel sodium-hydrogen exchanger 1 inhibitors with ... [pubmed.ncbi.nlm.nih.gov]

- 6. SGLT2 inhibitors and the cardiac Na+/H+ exchanger-1 [pmc.ncbi.nlm.nih.gov]

myocardial ischemia reperfusion injury pathway

Core Pathophysiological Mechanisms of MIRI

The damage from MIRI results from an interconnected cascade of events.

- Oxidative Stress: Reperfusion triggers a burst of Reactive Oxygen Species (ROS) from mitochondria, NADPH oxidases, and xanthine oxidase [1] [2]. This ROS surge damages lipids, proteins, and DNA, and impairs nitric oxide bioavailability, leading to endothelial dysfunction [1] [2]. It also promotes the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death [1] [3].

- Calcium Overload: During ischemia, intracellular pH drops, activating the Na+/H+ exchanger (NHE) and leading to sodium accumulation [1] [3]. Upon reperfusion, the rapid normalization of extracellular pH creates a large gradient, driving more sodium into the cell via NHE. This triggers the Na+/Ca2+ exchanger (NCX) to operate in reverse, causing dangerous levels of calcium to enter the cell [1]. This calcium overload disrupts mitochondrial function and activates degradative enzymes [3].

- Inflammatory Response: Sterile inflammation is a hallmark of MIRI. Cellular damage releases Damage-Associated Molecular Patterns (DAMPs) such as the S100A8/A9 complex [4]. These bind to receptors like TLR4 and RAGE on immune cells, activating NF-κB and the NLRP3 inflammasome [4]. This cascade leads to the production of pro-inflammatory cytokines and massive neutrophil infiltration, which plugs capillaries (contributing to the "no-reflow" phenomenon) and releases more ROS [3].

- Mitochondrial Dysfunction: Mitochondria are central to MIRI, and the mechanisms above converge on them. Calcium overload and ROS promote the opening of the mPTP during reperfusion [1]. This leads to the collapse of the mitochondrial membrane potential, cessation of ATP production, and release of cytochrome c, which activates the apoptotic cascade [3].

- Programmed Cell Death Pathways: MIRI activates multiple cell death pathways beyond apoptosis, including necrosis, necroptosis, pyroptosis, and ferroptosis [1] [2]. Ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, has recently been identified as a significant contributor to MIRI [2].

The diagram below illustrates how these key mechanisms interact in the pathogenesis of MIRI.

Overview of the key interconnected mechanisms in MIRI pathogenesis.

Key Signaling Pathways and Therapeutic Strategies

Several evolutionarily conserved signaling pathways are critically involved in MIRI. The Wnt pathway demonstrates the complexity, where its different branches have opposing effects: the canonical Wnt/β-catenin pathway often promotes recovery, while non-canonical Wnt/PCP and Wnt/Ca2+ pathways tend to exacerbate injury [5]. This pathway exhibits extensive crosstalk with others, including PI3K/Akt, NF-κB, and TGF-β, forming a regulatory network that controls apoptosis, inflammation, and fibrosis [5].

The table below summarizes key pathways, their roles in MIRI, and associated therapeutic targets.

| Pathway | Role in MIRI | Potential Therapeutic Targets / Agents |

|---|

| Wnt Signaling [5] | Canonical (β-catenin): Promotes organ recovery. Non-canonical (PCP/Ca2+): Exacerbates injury, promotes apoptosis. | Targeting specific pathway branches; context-dependent modulation. | | PI3K/Akt [1] | Activates eNOS, increases NO production, attenuates injury. | AKT activators; compounds that increase nitric oxide. | | S100A8/A9 - RAGE/TLR4 [4] | Promotes inflammatory response via NF-κB & NLRP3 activation. | S100A9 inhibitors; anti-inflammatory agents. | | Nrf2/HO-1 [6] | Antioxidant pathway; reduces ROS generation. | Astragaloside IV; Nrf2 activators. | | Ferroptosis Pathway [2] | Iron-dependent, lipid peroxidation-mediated cell death. | Liproxstatin-1 (ferroptosis inhibitor), Deferoxamine (iron chelator). |

Experimental Models and Assessment

Preclinical research on MIRI relies on established animal models and precise infarct size measurement.

Common In Vivo Model Protocol

A standard rat model of MIRI involves the following steps [7]:

- Animal Preparation: Male Sprague-Dawley rats (250-350 g) are anesthetized (e.g., ketamine/xylazine) and mechanically ventilated. Physiological parameters (body temperature, heart rate, end-tidal CO₂) are continuously monitored.

- Surgical Induction of Ischemia: A left thoracotomy is performed to access the heart. The left anterior descending (LAD) coronary artery is ligated with a suture. Successful occlusion is confirmed by left ventricular blanching, ECG changes, and regional akinesia on echocardiography.

- Reperfusion: After a set period of ischemia (typically 30-40 minutes), the suture is loosened to allow reperfusion, which is maintained for a longer duration (e.g., 2 hours) to assess injury.

- Application of Conditioning Strategies: Interventions like ischemic postconditioning (PostC) can be applied at the onset of reperfusion, consisting of several short cycles (e.g., 10 seconds each) of re-occlusion and reperfusion [7]. Remote ischemic perconditioning (PerC) can be applied during the index ischemia by occluding a femoral artery in cycles [7].

Infarct Size Measurement (Evans Blue/TTC Staining)

Infarct size is a primary endpoint, often measured post-reperfusion with a standardized method [7]:

- Re-occlusion and Staining: The LAD is re-occluded, and Evans Blue dye is injected systemically. The dye perfuses and stains the non-ischemic myocardium blue, leaving the area at risk (AAR) unstained.

- Heart Sectioning and Incubation: The heart is excised, sliced into transverse sections, and incubated in 1% 2,3,5-Triphenyltetrazolium Chloride (TTC) at 37°C. Viable, dehydrogenase-rich tissue stains brick red, while the infarcted tissue remains pale.

- Quantification: The sections are digitally imaged. Using software like ImageJ, the areas of the infarct (white), viable AAR (red), and non-ischemic zone (blue) are quantified by blinded investigators. Infarct size is expressed as a percentage of the AAR.

The protective effects of different conditioning strategies in a rat model are quantified in the table below.

| Intervention Group | Infarct Size (% of Area at Risk, Mean ± SD) | Comparison vs. Control |

|---|---|---|

| Control (No conditioning) [7] | 50.6% ± 4.9% | — |

| Preconditioning (PreC) [7] | 28.6% ± 3.9% | p < 0.001 |

| Postconditioning (PostC) [7] | 42.0% ± 2.7% | p < 0.001 |

| Perconditioning (PerC) [7] | 35.6% ± 3.3% | p < 0.001 |

| PreC + PerC + PostC (Combined) [7] | 29.4% ± 2.5% | p < 0.001 (vs. Control), but not superior to PreC alone |

The experimental workflow for establishing this model and assessing outcomes is summarized in the following diagram.

General workflow for a rat MIRI model and infarct size assessment.

Future Research and Clinical Translation

Despite strong preclinical data, clinical translation of MIRI therapies remains challenging due to patient heterogeneity and the multifaceted nature of the injury [2]. Promising approaches include network pharmacology to identify multi-target strategies and personalized medicine using omics technologies [2]. Furthermore, non-pharmacological strategies like exercise training have shown cardioprotective effects by mitigating oxidative stress and improving mitochondrial quality control [3].

References

- 1. / Myocardial : Mechanisms of ischemia and... reperfusion injury injury [pmc.ncbi.nlm.nih.gov]

- 2. Network Pharmacology Approaches to Myocardial Infarction ... [pmc.ncbi.nlm.nih.gov]

- 3. Exercise training for myocardial ischemia reperfusion injury [spandidos-publications.com]

- 4. Identification of regulator gene and pathway in myocardial ... [hereditasjournal.biomedcentral.com]

- 5. - Ischemia : molecular mechanisms and therapeutic... reperfusion injury [nature.com]

- 6. sciencedirect.com/topics/medicine-and-dentistry/ myocardial - ischemia ... [sciencedirect.com]

- 7. Individual and combined effects of ischemic conditioning ... [nature.com]

Structural and Mechanistic Basis of Cariporide

Cariporide belongs to the benzoylguanidine class of compounds and acts by specifically binding to and inhibiting NHE1, a membrane transporter that regulates intracellular pH by exchanging one intracellular proton for one extracellular sodium ion [1] [2].

The mechanism of NHE1 transport and this compound inhibition can be visualized as follows:

Figure: this compound binds the outward-facing NHE1 conformation, preventing proton export and sodium import to cause intracellular acidification. [1]

This compound achieves inhibition by binding directly to the outward-facing conformation of NHE1 [1]. The binding site involves key interactions where the acylguanidine moiety of this compound forms a cation-π interaction with Phe162 and hydrogen bonds with the side chain of Asp267, while the carbonyl group coordinates with Glu346 [3]. This binding physically blocks the transporter's elevator-like movement, preventing ion exchange [1].

Key Quantitative and Pharmacological Data

The table below summarizes core data on this compound's properties and effects.

| Property/Category | Details |

|---|---|

| Molecular Class | Benzoylguanidine derivative [2] |

| Molecular Weight | 379.46 Da [2] |

| Primary Target | Na+/H+ Exchanger Isoform 1 (NHE1) [2] |

| Key Binding Residues | Phe162, Asp267, Glu346 [3] |

| Main Experimental Findings | • Cardioprotection: Reduces infarct size in ischemia/reperfusion models [2]. • Anticancer: Inhibits proliferation, migration, invasion; induces apoptosis via intracellular acidification in various cancer cell lines [4] [5]. • Anti-inflammatory: Reduces IL-6 and nitric oxide in macrophages [3]. • Antiplatelet: Inhibits platelet aggregation [3]. | | Clinical Trial (GUARDIAN) | Population: 11,590 patients with UA/NSTEMI, or undergoing PCI/CABG [2]. Result: Did not demonstrate overall efficacy for primary cardioprotective endpoint; associated with increased cerebrovascular events [4] [2]. |

Experimental Insights and Research Applications

Cardioprotection Research

In cardiac research, this compound was studied to protect myocardial cells from ischemia/reperfusion injury. The GUARDIAN trial protocol administered this compound intravenously at 20, 80, or 120 mg in a 50 ml volume infused over 60 minutes, three times daily [2]. The treatment duration ranged from 2 to 7 days, initiated 15 minutes to 2 hours before a planned intervention like PCI or CABG, or as soon as possible after hospital admission for unstable angina [2].

Cancer Research

In oncology, research focuses on this compound's ability to disrupt the reversed pH gradient, a hallmark of cancer metabolism. Experiments typically involve treating cancer cell lines with this compound and measuring subsequent effects.

The pivotal signaling pathway underlying this compound's anticancer effects is summarized below.

Figure: this compound inhibits NHE1 to trigger intracellular acidification, inducing multiple anticancer effects. [4] [5] [6]

Key experimental observations in cancer models include:

- Proliferation and Apoptosis: this compound treatment decreases intracellular pH, leading to selective apoptosis and cell growth arrest in cholangiocarcinoma, leukemia, and other cancer cells, with minimal effects on normal cells [4] [5].

- Migration and Invasion: By inhibiting NHE1 and disrupting pH gradients, this compound effectively reduces cell migration and invasion in melanoma, tongue squamous cell carcinoma, and other models, preventing protease-mediated ECM remodeling and invadopodia formation [4] [5].

- Angiogenesis: this compound inhibits vascular endothelial growth factor (VEGF) expression, reducing angiogenesis and leukemia cell growth [4].

- Drug Resistance: NHE1 inhibition shows potential to overcome multiple drug resistance (MDR) in cancer cells [4] [5].

Future Research and Development Directions

While this compound itself has not been approved for clinical use, it remains a valuable research tool and prototype for developing novel NHE1 inhibitors [4] [3]. Recent research continues to explore new compounds, such as functionalized quinazoline derivatives, which show potent NHE1 inhibition in the nanomolar range and multifaceted activity including anti-inflammatory and antiplatelet effects [3].

References

- 1. Structure and mechanism of the human NHE1-CHP1 ... [nature.com]

- 2. Design of a trial evaluating myocardial cell protection with this compound ... [trialsjournal.biomedcentral.com]

- 3. Synthesis and multifaceted pharmacological activity of ... [nature.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. This compound and other new and powerful NHE1 inhibitors as ... [pmc.ncbi.nlm.nih.gov]

- 6. and other new and powerful NHE1 inhibitors as potentially... This compound [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Review: NHE1 Expression in Myocardial Cells - Mechanisms, Assessment, and Therapeutic Targeting

Introduction to NHE1 in Cardiac Physiology

The Na+/H+ exchanger 1 (NHE1) represents a critical membrane transporter in myocardial cells that plays an essential role in maintaining intracellular pH homeostasis and electrolyte balance. As the primary cardiac isoform of the Na+/H+ exchanger family, NHE1 functions as an electroneutral antiporter that catalyzes the exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+), driven by the transmembrane sodium gradient [1]. This ubiquitous membrane glycoprotein is particularly abundant in the heart, where it localizes specifically to intercalated disks and T-tubules rather than the peripheral sarcolemmal membranes, positioning it strategically to influence microdomain signaling and contractile function [1]. The fundamental physiological role of NHE1 involves protecting cardiomyocytes from intracellular acidification by facilitating proton extrusion, especially during periods of elevated metabolic activity when acidic metabolites accumulate [2].

The NHE1 protein consists of two primary structural domains: a transmembrane domain comprising 12 membrane-spanning segments that facilitates ion exchange, and a cytoplasmic regulatory domain at the C-terminus that modulates transporter activity through various signaling pathways [1]. This regulatory domain contains multiple phosphorylation sites and binding domains for various modulators including calmodulin (CaM), calcineurin homologous protein (CHP), and ezrin/radixin/moesin (ERM) proteins [1]. Under baseline conditions, NHE1 maintains relatively low activity that suffices to counterbalance routine metabolic acid production. However, during intracellular acidosis such as occurs during myocardial ischemia, NHE1 becomes markedly activated, leading to accelerated proton extrusion and sodium influx—a response that initially serves a protective function but can become pathological when excessive [3] [2].

NHE1 Structure, Function, and Regulatory Mechanisms

Molecular Architecture and Membrane Topology

The molecular architecture of NHE1 has been extensively characterized through biochemical, mutagenesis, and homology modeling approaches. Human NHE1 consists of 815 amino acids organized into two functionally distinct regions: the N-terminal membrane domain (approximately 500 amino acids) and the C-terminal cytoplasmic regulatory domain (315 amino acids) [1]. The membrane domain contains 12 transmembrane helices (TMs) that form the ion conduction pathway, with both N- and C-termini residing intracellularly [1]. This topology has been confirmed through epitope tagging studies and substituted cysteine accessibility methods, which have identified key residues involved in ion coordination and inhibitor binding [1]. Although high-resolution structural data for NHE1 remains limited due to challenges in protein crystallization, homology models based on bacterial Na+/H+ antiporters such as Escherichia coli NhaA have provided valuable insights into the molecular mechanism of ion exchange [1].

The cytoplasmic regulatory domain serves as the primary control center for NHE1 activity, integrating signals from multiple signaling pathways. This domain contains several critically important structural motifs:

- Calmodulin (CaM) binding site: Mediates calcium-dependent regulation of NHE1 activity

- Calceneurin homologous protein (CHP) binding site: Essential for basal exchanger activity

- ERM (ezrin/radixin/moesin) binding domain: Facilitates linkage to the actin cytoskeleton

- Multiple phosphorylation sites: Serine residues (Ser703, Ser770, Ser771) that enhance activity when phosphorylated

Recent research has revealed that NHE1 forms a homodimeric complex in the plasma membrane, with the dimeric state influencing both transport function and regulation. The C-terminal cytoplasmic domains interact to create an extensive scaffold for regulatory proteins and kinases, allowing sophisticated control of transporter activity in response to diverse cellular signals [1].

Regulatory Mechanisms and Signaling Pathways

NHE1 activity is regulated through multiple interconnected mechanisms that respond to both biochemical and biomechanical stimuli. The most direct regulator is intracellular pH (pHi), with transporter activity increasing exponentially as pHi falls below the physiological setpoint of approximately 7.2 [2]. This intrinsic pH sensitivity is modulated by numerous signaling pathways that converge on the cytoplasmic domain:

Phosphorylation-dependent activation: Several protein kinases phosphorylate specific serine residues in the C-terminal domain, leading to increased NHE1 activity. Extracellular signal-regulated kinase (ERK1/2) phosphorylates Ser703 and Ser770/771 in response to growth factors and G-protein-coupled receptor agonists, while p90 ribosomal S6 kinase (p90RSK) phosphorylates Ser703 following activation of the Ras-Raf-MEK-ERK cascade [2]. Rho-associated kinase (ROCK) also phosphorylates NHE1, particularly in response to mechanical stress and hypertrophic stimuli.

Calcium-mediated regulation: The calcium-binding protein calmodulin (CaM) interacts directly with the C-terminal domain of NHE1, mediating calcium-sensitive regulation of exchanger activity. Additionally, calcineurin homologous protein (CHP) binds constitutively to NHE1 and is required for baseline transport function [1].

Reactive oxygen species (ROS): Oxidative stress modulates NHE1 expression and activity through multiple mechanisms. Superoxide anion (O₂•⁻) has been shown to increase NHE1 gene promoter activity and protein expression, while hydrogen peroxide (H₂O₂) suppresses NHE1 expression and increases cellular sensitivity to death triggers [4].

Osmotic stress: Cell swelling activates NHE1 through both phosphorylation-dependent and independent mechanisms, contributing to regulatory volume increase (RVI) responses.

cGMP/PKG pathway: Activation of protein kinase G (PKG), either through nitric oxide signaling or pharmacologically with drugs like Sildenafil, leads to decreased phosphorylation of NHE1 at activating sites (particularly Ser703), thereby reducing exchanger hyperactivity without completely inhibiting basal function [2].

Table 1: Key Phosphorylation Sites in the NHE1 Cytoplasmic Domain

| Residue | Kinase | Effect on Activity | Regulatory Context |

|---|---|---|---|

| Ser703 | ERK1/2, p90RSK | Increased | Growth factor stimulation, hypertrophy |

| Ser770 | ERK1/2 | Increased | Hyperactivity in heart failure |

| Ser771 | ERK1/2 | Increased | Hyperactivity in heart failure |

| Ser648 | PKA | Decreased | cGMP/PKG pathway (high NO conditions) |

Pathophysiological Roles of NHE1 in Cardiovascular Disease

The Dual Role of NHE1 in Cardiac Ischemia-Reperfusion Injury

The role of NHE1 in myocardial ischemia and reperfusion injury represents one of the most extensively studied yet paradoxical aspects of its biology. During myocardial ischemia, anaerobic glycolysis leads to intracellular acidosis, which activates NHE1 in an attempt to restore physiological pH. However, this adaptive response becomes maladaptive during reperfusion, when the sudden normalization of extracellular pH creates a steep H+ gradient that drives excessive NHE1 activity [2]. This results in substantial intracellular sodium accumulation, which reverses the Na+/Ca2+ exchanger (NCX) operation, leading to calcium overload—a key mediator of reperfusion injury [5] [1]. The resulting elevated intracellular Ca2+ promotes mitochondrial permeability transition pore (mPTP) opening, release of reactive oxygen species (ROS), activation of calpains and other proteases, and ultimately cardiomyocyte death through both necrotic and apoptotic pathways [2] [6].

This established paradigm of NHE1 as primarily detrimental in ischemia-reperfusion injury has recently been challenged by compelling evidence demonstrating a more nuanced, context-dependent role. Surprisingly, transgenic mice with cardiac-specific NHE1 overexpression demonstrated significant cardioprotection following ischemia-reperfusion injury, with improved functional recovery and reduced infarct size compared to wild-type controls [7]. These hearts exhibited enhanced metabolic flexibility, with increased rates of fatty acid oxidation and glycolysis during reperfusion, resulting in higher ATP levels and more efficient energy production [7]. Most strikingly, a 2025 study revealed that in the specific context of MI with acute hyperglycemia, NHE1 activation actually confers protection by promoting MLKL autophagic degradation, thereby reducing necroptosis [3]. This suggests that the functional consequences of NHE1 activation are highly dependent on the metabolic context, with potentially beneficial effects in hyperglycemic conditions that contrast with its detrimental role in normoglycemic ischemia.

NHE1 in Cardiac Hypertrophy and Heart Failure

Sustained NHE1 activation has been firmly implicated in the development and progression of pathological cardiac hypertrophy and heart failure. Numerous studies have demonstrated that NHE1 activity is elevated in hypertrophied and failing myocardium, contributing to the abnormal cardiomyocyte growth and remodeling through multiple mechanisms [1]. The persistent sodium and calcium loading resulting from NHE1 hyperactivity activates calcium/calmodulin-dependent protein kinase (CaMKII) and histone deacetylase (HDAC) signaling pathways, which drive transcriptional reprogramming toward fetal gene patterns and stimulate protein synthesis [2] [1]. Additionally, NHE1-mediated alkalinization creates a permissive intracellular environment for growth factor signaling and protein synthesis, while its structural interactions with the actin cytoskeleton through ERM proteins may directly influence mechanical sensing and stress responses [1].

The progression from compensated hypertrophy to heart failure involves maladaptive remodeling characterized by cardiomyocyte apoptosis, interstitial fibrosis, and contractile dysfunction—processes in which NHE1 appears to play important contributory roles. In heart failure models, NHE1 inhibition has been shown to attenuate these pathological changes and improve cardiac function, supporting a causal role for the exchanger in disease progression [1]. The mechanisms linking NHE1 to heart failure pathogenesis include:

- Energetic inefficiency: The increased ATP demand for restoring sodium and calcium homeostasis creates an energy deficit in already compromised myocardium.

- Mitochondrial dysfunction: Calcium overload promotes mitochondrial permeability transition, impairing ATP production and increasing ROS generation.

- Arrhythmogenesis: Abnormal calcium handling and delayed afterdepolarizations resulting from NHE1-mediated calcium overload create a pro-arrhythmic substrate.

- Fibrosis: NHE1 activation in cardiac fibroblasts stimulates collagen synthesis and proliferation, contributing to extracellular matrix remodeling.

Table 2: NHE1 in Cardiovascular Pathologies

| Pathological Context | NHE1 Activity | Key Consequences | Therapeutic Implications |

|---|---|---|---|

| Ischemia-Reperfusion (Normoglycemia) | Increased | Na+/Ca2+ overload, necroptosis | NHE1 inhibition protective |

| Ischemia-Reperfusion (Hyperglycemia) | Increased | MLKL degradation, reduced necroptosis | Moderate NHE1 activation beneficial |

| Cardiac Hypertrophy | Increased | Transcriptional reprogramming, maladaptive growth | NHE1 inhibition attenuates remodeling |

| Heart Failure | Increased | Energetic deficit, arrhythmias, fibrosis | NHE1 inhibitors improve function |

Therapeutic Targeting of NHE1

NHE1 Inhibitors: From Preclinical Promise to Clinical Challenges

The compelling preclinical evidence for NHE1's role in cardiac pathology prompted extensive efforts to develop pharmacological inhibitors as potential cardioprotective agents. Several classes of NHE1 inhibitors have been identified, ranging from the first-generation diuretic amiloride to more potent and selective second- and third-generation compounds such as cariporide, zoniporide, and rimeporide [5] [8]. These inhibitors typically act by competing with sodium for binding to the transport site of NHE1, though their exact binding modes vary based on chemical structure. In preclinical models, these compounds have consistently demonstrated significant cardioprotective effects, reducing infarct size by up to 50% in ischemia-reperfusion models and attenuating pathological remodeling in heart failure models [8].

Despite the robust preclinical evidence, the clinical translation of NHE1 inhibitors has proven challenging. The GUARDIAN trial, which evaluated this compound in patients with acute coronary syndromes or undergoing high-risk percutaneous or surgical revascularization, failed to demonstrate overall benefit, though retrospective analysis revealed significant risk reduction in the subgroup undergoing coronary artery bypass graft (CABG) surgery [8]. Subsequent clinical trials with other NHE1 inhibitors similarly failed to demonstrate consistent cardioprotection, and some compounds were associated with unexpected adverse effects, including neurological complications at high doses [2]. These disappointing clinical outcomes have been attributed to several factors, including:

- Inadequate dosing regimens that failed to achieve sufficient target coverage during critical ischemic periods

- Patient population heterogeneity with varying degrees of NHE1 contribution to pathology

- Insufficient appreciation of NHE1's context-dependent functions, particularly potential protective roles

- Timing of administration, with preclinical data suggesting pre-ischemic treatment is essential for maximal efficacy

Recent approaches have sought to overcome these limitations through more targeted inhibition strategies. Rather than completely abolishing NHE1 activity—which would disrupt its essential housekeeping functions—emerging approaches aim to specifically target the hyperactive state of the exchanger without affecting basal activity [2]. This nuanced strategy typically involves modulating the phosphorylation state of the cytosolic domain rather than direct transport inhibition, potentially offering a more favorable therapeutic window.

Novel Therapeutic Approaches and Clinical Perspectives

Recent advances in understanding NHE1 regulation have revealed several promising alternative approaches for therapeutic targeting. One innovative strategy involves the use of PDE5A inhibitors such as Sildenafil, which activates the cGMP/PKG pathway leading to dephosphorylation of NHE1 at activating sites (particularly Ser703) [2]. This approach selectively reduces NHE1 hyperactivity while preserving basal function, potentially avoiding the complete inhibition that may underlie previous clinical failures. Experimental studies have demonstrated that Sildenafil effectively attenuates NHE1 hyperactivity following sustained intracellular acidosis without affecting baseline activity, providing significant cardioprotection in ischemia-reperfusion models [2].

Another emerging approach involves the development of non-inhibitory modulators that target specific NHE1 regulatory interactions rather than transport function itself. For instance, disrupting the interaction between NHE1 and phosphatase complexes or scaffolding proteins could allow selective modulation of pathological signaling without affecting ion exchange capacity. Additionally, the recent discovery that SGLT2 inhibitors such as empagliflozin and dapagliflozin directly bind to and inhibit NHE1 provides a mechanistic explanation for their cardioprotective effects independent of glucose-lowering [5]. Structural optimization of these compounds has led to the development of novel diphenyl ketone derivatives with improved NHE1 inhibitory potency, such as compound 7g (IC50 = 0.78 μM), which demonstrated significant improvements in left ventricular ejection fraction and fractional shortening in heart failure models [5].

Perhaps the most paradigm-shifting recent finding is the recognition that under certain conditions—particularly acute hyperglycemia during MI—moderate NHE1 activation may actually be therapeutic [3]. This discovery suggests a more sophisticated therapeutic approach involving context-dependent modulation rather than uniform inhibition. Combination strategies using low-dose NHE1 inhibitors with other cardioprotective agents may optimize the balance between beneficial and detrimental NHE1 functions, potentially yielding more favorable clinical outcomes than previous monotherapy approaches.

Experimental Methods for Assessing NHE1 Expression and Activity

Measurement of NHE1 Activity in Cardiomyocytes

The assessment of NHE1 activity in myocardial cells employs several well-established techniques that directly or indirectly measure proton efflux or sodium influx following intracellular acid loading. The gold standard method involves direct measurement of intracellular pH (pHi) recovery following an acid load using pH-sensitive fluorescent dyes, typically carboxy-seminaphthorhodafluor-1 (cSNARF-1) [8]. The detailed experimental protocol involves:

- Cell isolation: Ventricular myocytes are isolated from adult rat hearts via enzymatic digestion with collagenase and protease solutions.

- Dye loading: Cells are loaded with cSNARF-1 (5-10 μM) for 20-30 minutes at room temperature, followed by a washout period.

- Acid loading: Intracellular acidosis is induced using the NH4Cl prepulse technique, involving transient exposure (3-6 minutes depending on temperature) to 20 mM NH4Cl solution followed by rapid washout.

- pH measurement: Fluorescence emission ratios (580-640 nm following 514 nm excitation) are continuously monitored using microepifluorescence microscopy, with ratio values converted to pHi using a calibration curve generated with nigericin-containing high-K+ solutions at defined pH values.

- Activity calculation: The initial rate of pHi recovery (dpHi/dt) following acidification is calculated, and the proton efflux rate (JH, in mM/min) is determined using the formula JH = βi × dpHi/dt, where βi represents the intrinsic buffering power of the cell.

This method allows direct quantification of NHE1 activity and its inhibition by pharmacological agents, with typical IC50 values for reference inhibitors such as zoniporide ranging from 67-73 nM in rat ventricular myocytes [8]. The assay can be performed at both physiological (37°C) and hypothermic (25°C) conditions, with appropriate adjustments to the NH4Cl exposure duration to account for temperature-dependent differences in resting pHi and acidification kinetics.

Molecular and Functional Assessment Techniques

Beyond direct activity measurement, comprehensive characterization of NHE1 in myocardial cells employs multiple complementary approaches:

Gene expression analysis: NHE1 mRNA levels can be quantified using RT-qPCR with specific primers targeting the SLC9A1 gene. For more comprehensive profiling, RNA sequencing can identify NHE1 expression patterns and associated pathway alterations in disease models [3].

Protein detection and localization: Western blotting using NHE1-specific antibodies (e.g., targeting the C-terminal domain) allows quantification of protein expression levels. Immunofluorescence microscopy with confocal detection enables precise subcellular localization, particularly important for detecting the preferential distribution of NHE1 to intercalated disks and T-tubules in cardiomyocytes [1].

Genetic manipulation: Cardiomyocyte-specific knockout mice can be generated using Cre-loxP technology with Myh6-promoter-driven Cre recombinase, allowing assessment of NHE1 function in isolated genetic backgrounds [3]. Conversely, transgenic overexpression models (both wild-type and constitutively active mutants) enable investigation of NHE1 gain-of-function effects [7].

Pharmacological characterization: Concentration-response curves for NHE1 inhibitors are generated by measuring pHi recovery rates in the presence of increasing compound concentrations (typically spanning 0.001-10 μM range). Data are fit to logistic equations to determine IC50 values and Hill coefficients [5] [8].

Structural studies: Molecular docking simulations using homology models based on bacterial Na+/H+ antiporter structures can predict inhibitor binding modes and guide rational drug design [5].

The following workflow diagram illustrates the key experimental approaches for assessing NHE1 expression and activity in myocardial cells:

Experimental approaches for assessing NHE1 expression and activity in myocardial cells.

Specialized Techniques and Emerging Methodologies

Advanced methodologies for investigating NHE1 function continue to evolve, offering new insights into its complex biology:

Lysosomal pH measurements: Recent research has identified a novel role for NHE1 in regulating lysosomal pH following interaction with TMEM106B, detected using lysosome-targeted pH-sensitive probes such as LysoSensor Yellow/Blue DND-160 [9]. This methodology involves:

- Transfection with plasmids encoding lysosomal markers

- Loading with pH-sensitive fluorescent dyes

- Ratiometric measurement of fluorescence emission

- Calibration using ionophores in buffers of known pH

High-throughput screening assays: Development of cell-based screening systems using pH-sensitive fluorescent proteins or dyes enables rapid evaluation of NHE1 modulators. These assays typically use microplate readers for continuous monitoring of pHi recovery kinetics following acid loading.

Metabolic flux analysis: Simultaneous measurement of NHE1 activity and metabolic parameters using extracellular flux analyzers or NMR spectroscopy provides insights into the interconnection between pH regulation and energy metabolism [7] [6].

Electrophysiological approaches: Patch clamp techniques with sodium-sensitive electrodes can indirectly assess NHE1 activity by monitoring sodium influx rates following intracellular acidification.

Super-resolution microscopy: Techniques such as STORM and STED microscopy enable visualization of NHE1 nanodomains within specific membrane microdomains, revealing its organization within intercalated disks and t-tubules.

These advanced methodologies collectively provide a comprehensive toolkit for investigating NHE1 in both physiological and pathological contexts, facilitating the development of more targeted and effective therapeutic strategies.

Table 3: Experimental Approaches for NHE1 Assessment

| Method Category | Specific Techniques | Key Measured Parameters | Applications |

|---|---|---|---|

| Activity Measurement | cSNARF-1 fluorescence | Proton efflux rate (JH), IC50 for inhibitors | Pharmacological characterization |

| Molecular Analysis | Western blot, RT-qPCR | Protein/mRNA expression levels | Disease-associated changes |

| Localization Studies | Immunofluorescence, confocal microscopy | Subcellular distribution | Microdomain-specific signaling |

| Genetic Approaches | Cre-loxP knockout, transgenic overexpression | Phenotypic consequences of manipulation | Pathophysiological role elucidation |

| Structural Methods | Molecular docking, homology modeling | Inhibitor binding interactions | Rational drug design |

Conclusion and Future Perspectives

The complex biology of NHE1 in myocardial cells continues to present both challenges and opportunities for cardiovascular therapeutics. While earlier approaches focusing on complete inhibition of NHE1 activity yielded disappointing clinical results, emerging strategies that account for the context-dependent functions of NHE1 show renewed promise. The recognition that NHE1 can exert both protective and detrimental effects depending on the metabolic environment—particularly the recent discovery of its cardioprotective role in hyperglycemic MI—suggests that future therapeutic approaches should emphasize precision modulation rather than blanket inhibition [3].

Several key areas represent particularly promising directions for future research:

Context-specific modulators: Developing therapeutic agents that selectively target NHE1 hyperactivity in pathological states while sparing its physiological functions, potentially through allosteric modulators that specifically affect phosphorylation-dependent activation without blocking transport function.

Combination therapies: Strategic pairing of low-dose NHE1 modulators with other cardioprotective agents such as SGLT2 inhibitors or metabolic modulators to achieve synergistic protection while minimizing adverse effects.

Personalized approaches: Identifying biomarkers that predict individual dependence on NHE1-mediated injury mechanisms to enable patient stratification for targeted NHE1-based therapies.

Structural biology advances: Determination of high-resolution NHE1 structures through cryo-electron microscopy to facilitate structure-based drug design of more specific and effective modulators.

References

- 1. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target ... [mdpi.com]

- 2. Myocardial Impact of NHE1 Regulation by Sildenafil [frontiersin.org]

- 3. Cardiomyocyte-specific NHE1 overexpression confers ... [pmc.ncbi.nlm.nih.gov]

- 4. Reactive oxygen species-mediated regulation of the Na + [nature.com]

- 5. Novel sodium–hydrogen exchanger 1 inhibitors with ... [sciencedirect.com]

- 6. Emerging therapy strategies for energy metabolism in acute ... [translational-medicine.biomedcentral.com]

- 7. Elevated levels of activated NHE1 protect the myocardium ... [sciencedirect.com]

- 8. Cardioprotective efficacy of zoniporide, a potent and ... [pmc.ncbi.nlm.nih.gov]

- 9. LncRNA-induced lysosomal localization of NHE1 promotes ... [sciencedirect.com]

DNA Binding Properties of Cariporide

A 2022 spectroscopic and molecular docking study directly investigated the interaction of cariporide and related NHE inhibitors with Calf Thymus DNA (ctDNA). The key findings on the binding mechanism and affinity are summarized below [1].

| Parameter | Finding for this compound | Interpretation |

|---|---|---|

| Binding Constant (K(_b)) | (1.41 \times 10^3) M(^{-1}) | Indicates weak to moderate binding affinity to DNA. |

| Number of Binding Sites (n) | ~1 | Suggests a single, specific binding site on DNA. |

| Thermodynamic Signatures | ΔH < 0 and ΔS > 0; Hydrophobic interactions primary driving force. | Binding is spontaneous and enthalpy-driven. |

| Proposed Binding Mode | Groove Binder (major/minor) | Binds in the DNA grooves without inserting between base pairs. |

This groove-binding mechanism is distinct from intercalation and helps explain this compound's biological effects. The binding occurs without causing significant structural damage or conformational changes to DNA [1].

Experimental Protocols for DNA Binding Studies

The following techniques were used to characterize the DNA interaction, providing a methodology you can adapt for similar investigations [1].

- UV-Visible Absorption Spectroscopy: Prepare a fixed concentration of this compound and incrementally add aliquots of a concentrated ctDNA solution. Record absorption spectra after each addition. Key Observation: Hyperchromism (increase in absorption) suggests non-intercalative binding, potentially to the DNA grooves or exterior [1].

- Fluorescence Spectroscopy and Quenching: Use a constant concentration of this compound and titrate with ctDNA. Measure the fluorescence emission spectrum after each addition. Calculate the binding constant (K(_b)) and number of binding sites (n) using a Stern-Volmer plot [1].

- Circular Dichroism (CD): Record the CD spectrum of ctDNA alone and then with the addition of this compound. Key Observation: The characteristic "B-form" DNA spectrum remains largely unchanged, confirming that this compound does not significantly distort the DNA's secondary structure [1].

- Molecular Docking: Perform in silico docking simulations to predict the binding conformation. The analysis confirms that this compound favorably fits into the minor groove of the DNA double helix, stabilized by hydrophobic forces and van der Waals interactions [1].

Biological Context and Significance of DNA Binding

While inhibiting the Na+/H+ exchanger (NHE1) is this compound's primary mechanism, its ability to bind DNA may contribute to its overall biological profile, particularly in an anticancer context.

This diagram illustrates how this compound's DNA binding may work alongside its primary NHE1 inhibition. The biological outcomes are supported by multiple studies [2] [3] [4].

Key Takeaways for Researchers

- Direct Evidence Exists: this compound binds to DNA via groove binding, driven by hydrophobic interactions, with weak-to-moderate affinity [1].

- A Secondary Mechanism: This DNA binding is likely a secondary effect that could work alongside its primary action of NHE1 inhibition to promote cancer cell death and chemosensitivity [2] [3] [4].

- A New Research Avenue: The discovery of DNA interaction opens up possibilities for designing new this compound derivatives or understanding its effects at a genomic level.

References

- 1. Exploring the interaction of guanidine ligands Amiloride ... [sciencedirect.com]

- 2. This compound and other new and powerful NHE1 inhibitors as ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Enhances the DNA Damage and Apoptosis in Acid ... [pmc.ncbi.nlm.nih.gov]

- 4. Increased NHE1 expression is targeted by specific inhibitor ... [bmccancer.biomedcentral.com]

cariporide concentration for myocardial protection in vitro

Cariporide Quantitative Data and Properties

The table below summarizes the key chemical and pharmacological information for this compound found in the available literature.

| Property | Details |

|---|---|

| Drug Name | This compound (HOE642) [1] |

| Molecular Weight | 379.46 Da [1] |

| Primary Target | Sodium-Hydrogen Exchanger 1 (NHE1) [1] |

| Mechanism of Action | Potent and selective inhibitor of the NHE1 exchanger [1] |

| Reported Clinical Dosing | 20 mg, 80 mg, or 120 mg, administered via 60-minute infusion [1] |

| Reported Half-life | Approximately 3.5 hours (from clinical data) [1] |

| In Vitro Starting Point Suggestion | Not specified in available literature. A dose-response curve (e.g., 1 µM - 100 µM) is recommended. |

Suggested In Vitro Experimental Protocol

Here is a generalized protocol you can adapt for studying this compound's effects on cardiomyocytes in vitro. You will need to optimize key parameters, especially the working concentration.

1. Drug Preparation - Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO or distilled water. A 10 mM or 100 mM stock is typical for ease of dilution. - Aliquoting: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or as recommended by the supplier. - Working Solution: On the day of the experiment, thaw an aliquot and dilute the stock solution in your cell culture medium to achieve the desired final concentration(s). Include a vehicle control (e.g., the same volume of DMSO) in your experimental design [1].

2. Cell Culture and Treatment - Cell Model: Use a relevant in vitro model, such as primary isolated cardiomyocytes (from rodent hearts) or a cardiomyocyte cell line like H9c2. - Pre-treatment: Based on its mechanism of action, this compound is often applied before the ischemic insult. A common approach is to pre-incubate cells with this compound for 30 minutes to 2 hours before inducing ischemia. - Injury Model: After pre-treatment, subject the cells to simulated ischemia/reperfusion (sI/R) injury. This typically involves placing cells in an ischemic buffer (hypoxic or anoxic conditions, often in a hypoxia chamber) for a set period (e.g., 1-2 hours), followed by return to normal culture conditions (reperfusion) [1].

3. Assessment of Myocardial Protection - Cell Viability: Measure viability using assays like MTT, MTS, or Calcein-AM at the end of the reperfusion period. - Cell Death: Quantify cell death by measuring lactate dehydrogenase (LDH) release into the culture medium. - Intracellular Ion Concentrations: To confirm target engagement, you could assess intracellular sodium ([Na⁺]ᵢ) or calcium ([Ca²⁺]ᵢ) levels using specific fluorescent indicators (e.g., SBFI-AM for Na⁺, Fura-2-AM for Ca²⁺). This compound should attenuate the sI/R-induced rise in these ions [1]. - Additional Markers: Measure apoptosis (e.g., caspase-3 activity) or necrosis markers (e.g., High Mobility Group Box 1, HMGB1) for a more comprehensive picture.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the core mechanism by which this compound provides myocardial protection, based on the literature [1]. Note that recent research suggests the role of NHE1 may be more complex, potentially being protective in the specific context of hyperglycemia [2].

Figure 1: this compound protects cardiomyocytes by inhibiting sodium-hydrogen exchanger 1 (NHE1). During ischemia, intracellular acidosis activates NHE1, leading to sodium influx. This sodium load drives calcium overload via the sodium-calcium exchanger (NCX), which ultimately causes cell necrosis. This compound blocks this pathway at the initial step by inhibiting NHE1 [1].

Important Research Considerations

- Dual Role of NHE1: Be aware that the role of NHE1 inhibition can be context-dependent. While it is protective in standard ischemia models, a 2025 study indicates that in the specific setting of acute hyperglycemia accompanying myocardial infarction, NHE1 activation might paradoxically play a protective role by promoting the degradation of the necroptosis mediator MLKL. In such conditions, inhibiting NHE1 could be detrimental [2]. Always consider the specific metabolic conditions of your experiment.

- Concentration Determination: Since a definitive in vitro concentration is not available, you must establish a dose-response relationship. Start with a broad range (e.g., from 0.1 µM to 100 µM) in your pilot studies and use the viability and cell death assays to find the optimal protective concentration with minimal toxicity.

References

Comprehensive Application Notes and Experimental Protocols for Cariporide Administration in Ischemia-Reperfusion Injury Research

Drug Profile and Mechanism of Action

Cariporide (HOE-642) represents a potent selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a key membrane transporter involved in myocardial ischemia-reperfusion (I/R) injury. With a molecular weight of 283.35 g/mol and an IC50 of 30 nM for human NHE1 in CHO-K1 cells, this compound exhibits exceptional potency and specificity for its molecular target [1]. The drug belongs to the benzoylguanidine class of compounds and functions by competitively blocking the extracellular sodium-binding site of NHE1, thereby preventing the influx of sodium ions in exchange for intracellular protons during periods of cellular acidification.

The pathophysiological rationale for this compound administration in I/R injury stems from its ability to interrupt a critical vicious cycle that culminates in cardiomyocyte death. During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which activates NHE1 as cells attempt to restore physiological pH. This results in significant sodium influx, which in turn drives calcium overload via the sodium-calcium exchanger (NCX). The calcium overload ultimately triggers mitochondrial permeability transition pore (mPTP) opening, releasing pro-apoptotic factors and causing cellular necrosis [2] [3]. This compound's strategic interruption of this cascade at the NHE1 level provides a targeted therapeutic approach to limit myocardial infarction size and preserve cardiac function following ischemic insult.

This compound Administration Protocols and Timing Strategies

Key Timing Considerations for Administration

The temporal relationship between this compound administration and the onset of reperfusion is critical for achieving optimal cardioprotection. Research indicates that the therapeutic window for this compound efficacy extends from pre-ischemia to the immediate reperfusion period, with varying mechanisms of protection dominating at different time points. When administered before ischemia or during early ischemia, this compound primarily prevents the initial sodium and subsequent calcium overload that initiates the cell death cascade. In contrast, administration immediately before reperfusion targets the explosive reactivation of NHE1 that occurs with the washout of extracellular hydrogen ions during reperfusion, which would otherwise drive massive sodium influx and catastrophic calcium overload [2].

Experimental evidence suggests that the most consistent protective effects are observed when this compound is administered before the ischemic insult or during the early reperfusion phase. A porcine study examining coronary artery occlusion demonstrated that this compound administered 5 minutes before ischemia completely prevented the transient reperfusion-induced shortening of the monophasic action potential duration, a phenomenon that renders the heart susceptible to reentrant arrhythmias [4]. This protective effect against arrhythmias highlights the importance of NHE1 activity during the critical early reperfusion period and supports administration strategies that ensure adequate drug concentrations during this vulnerable phase.

Comprehensive Administration Protocols

Table 1: this compound Administration Protocols in Experimental Models

| Model System | Administration Timing | Dosage | Key Findings | Reference |

|---|---|---|---|---|

| Porcine LCX occlusion | 5 min before occlusion | 3 mg/kg IV bolus | Complete prevention of reperfusion-induced MAP shortening | [4] |

| In vivo I/R models | Before ischemia or early during ischemia | Varying by species | Consistent reduction in infarct size | [2] |

| In vivo I/R models | Higher doses before reperfusion | Species-dependent | Maintained efficacy when given before reperfusion | [2] |

| Clinical (GUARDIAN Trial) | Initiated pre-procedure, continued 8-hour intervals | 20, 80, or 120 mg in 50 mL over 60 min | Trend toward benefit in CABG subgroup at highest dose | [2] |

| Rabbit lung I/R model | Before ischemia | Not specified | Attenuated injury via reduced oxidative stress and inflammation | [5] |

For in vivo experimental models, this compound is typically administered as an intravenous bolus followed by continuous infusion to maintain therapeutic levels throughout the critical ischemia and reperfusion periods. The dosage ranges from 1-5 mg/kg as a loading dose, followed by 1-3 mg/kg/hour infusion, adjusted based on species and specific model characteristics. In the GUARDIAN clinical trial, this compound was administered as an intravenous infusion of 20, 80, or 120 mg in 50 mL solution over 60 minutes, repeated every 8 hours [2]. The highest dose of 120 mg demonstrated a trend toward reduced mortality or myocardial infarction in the coronary artery bypass graft (CABG) subgroup, suggesting potential dose-dependent effects.

For cellular studies, this compound is typically prepared in DMSO at stock concentrations of 10-100 mM and used at working concentrations ranging from 0.1-10 μM, depending on the specific experimental conditions and duration of exposure [1]. Proper controls with vehicle alone (DMSO at equivalent concentrations) are essential to account for potential solvent effects on cellular physiology.

Experimental Models and Methodologies

In Vivo Ischemia-Reperfusion Injury Models

Large animal models, particularly porcine and canine, have been extensively utilized to evaluate this compound's cardioprotective efficacy due to their coronary anatomy and collateral circulation similarities to humans. A representative protocol involves:

- Animal preparation: Anesthetize Yorkshire pigs (25-30 kg) using ketamine (20 mg/kg IM) and xylazine (2 mg/kg IM), followed by endotracheal intubation and maintenance anesthesia with isoflurane (1-2%) in oxygen-enriched air [4].

- Surgical procedure: Perform median sternotomy to expose the heart, followed by pericardiectomy. Isolate the left circumflex coronary artery (LCX) and place a reversible snare occluder.

- This compound administration: Administer this compound (3 mg/kg IV) 5 minutes before coronary occlusion.

- Ischemia protocol: Occlude the LCX for 10 minutes using the snare occluder, confirmed by regional cyanosis and ECG changes.

- Reperfusion protocol: Release the occlusion and observe for 30-60 minutes, monitoring for arrhythmias and functional recovery.

- Endpoint measurements: Record monophasic action potentials (MAP) using an epicardial probe, assess arrhythmia incidence, measure infarct size via TTC staining, and analyze plasma biomarkers (troponin, CK-MB).

This model demonstrated that this compound completely prevented the transient reperfusion-induced shortening of monophasic action potential duration at 50% repolarization (MAPD50), which decreased to 53.1% of pre-ischemic values in controls but remained normal in treated animals [4]. This effect correlates with this compound's antiarrhythmic properties observed in preclinical studies.

In Vitro Simulated Ischemia-Reperfusion Models

Cellular models of simulated I/R injury provide controlled systems for elucidating this compound's molecular mechanisms. A standardized protocol for cultured cardiomyocytes includes:

- Cell culture: Maintain H9c2 cardiomyoblasts or primary adult cardiomyocytes in appropriate media under standard conditions (37°C, 5% CO2).

- This compound pretreatment: Add this compound at desired concentration (typically 1-10 μM) to culture media 30 minutes before simulated ischemia.

- Simulated ischemia: Replace normal media with ischemic buffer (pH 6.8, 0% FBS, 2mM sodium dithionite to reduce oxygen tension) and place cells in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 2-6 hours.

- Simulated reperfusion: Replace ischemic buffer with normal oxygenated media (pH 7.4) and return cells to normoxic conditions (37°C, 5% CO2, 21% O2) for 1-24 hours.

- Outcome assessments:

- Cell viability: Measure via MTT assay, calcein-AM/propidium iodide staining, or LDH release.

- Intracellular ion concentrations: Assess sodium and calcium levels using fluorescent indicators (SBFI-AM and Fura-2-AM, respectively).

- Mitochondrial function: Evaluate membrane potential (JC-1 staining), ROS production (DCFDA), and mPTP opening (calcein-AM/cobalt quenching).

- Cell death pathways: Analyze apoptosis (annexin V staining, caspase activation) and necrosis (PI uptake, HMGB1 release).

These cellular models have demonstrated that this compound significantly attenuates intracellular sodium and calcium accumulation during simulated I/R, preserves mitochondrial membrane potential, delays mPTP opening, and reduces both apoptotic and necrotic cell death [6] [3].

Signaling Pathways and Molecular Interactions

The cardioprotective effects of this compound are mediated through its influence on a complex interplay of signaling pathways that regulate cell survival and death following ischemic insult. The primary mechanism involves inhibition of NHE1, which normally exports one intracellular H+ in exchange for one extracellular Na+ during periods of intracellular acidosis. By blocking this exchange, this compound prevents the pathological rise in intracellular sodium that occurs during ischemia and reperfusion, thereby reducing sodium-driven calcium overload via the sodium-calcium exchanger (NCX) [2] [3].

The calcium modulation directly impacts mitochondrial function, as elevated cytosolic calcium promotes mitochondrial calcium uptake, which in turn triggers opening of the mitochondrial permeability transition pore (mPTP). The mPTP opening causes collapse of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors, ultimately leading to cellular necrosis or apoptosis [7]. This compound has been shown to delay mPTP opening, thereby preserving mitochondrial integrity and cellular energy production during reperfusion.

Recent research has revealed an intriguing context-dependent dual role of NHE1 in myocardial protection. While NHE1 inhibition is generally protective in normoglycemic ischemic conditions, studies in hyperglycemic settings suggest that moderate NHE1 activation may paradoxically protect against cardiomyocyte necroptosis by promoting mixed lineage kinase domain-like (MLKL) degradation via autophagosome-lysosomal pathways [6]. This complexity highlights the importance of considering metabolic status when designing this compound-based therapeutic strategies.

Table 2: Key Signaling Molecules in this compound-Mediated Cardioprotection

| Signaling Component | Role in I/R Injury | Effect of this compound | Functional Outcome |

|---|---|---|---|

| NHE1 | Mediates Na+/H+ exchange during acidosis | Direct inhibition | Reduced intracellular Na+ accumulation |

| NCX | Exports Ca2+ in exchange for Na+ | Reduced driving force (less Na+) | Attenuated Ca2+ overload |

| mPTP | Mitochondrial permeability transition | Delayed opening | Preserved mitochondrial function |

| RIPK1/RIPK3/MLKL | Necroptosis execution | Context-dependent modulation | Reduced programmed necrosis |

| RISK pathway | Pro-survival signaling | Indirect activation | Enhanced cardiomyocyte survival |

The following diagram illustrates the primary signaling pathways involved in this compound-mediated cardioprotection:

Figure 1: this compound-Mediated Cardioprotection Signaling Pathway. This diagram illustrates how this compound inhibits NHE1 during ischemia-reperfusion injury, preventing sodium and calcium overload and subsequent mitochondrial permeability transition pore (mPTP) opening. The activation of protective RISK and SAFE pathways further contributes to cardiomyocyte survival.

Safety and Translational Potential

Clinical Safety Profile

The safety database for this compound is substantial, derived primarily from the GUARDIAN (GUARd during Ischemia Against Necrosis) trial, which enrolled 11,590 patients across 23 countries [2]. In this large Phase 2/3 study, patients received this compound at doses of 20, 80, or 120 mg or placebo administered as a 60-minute infusion every 8 hours. The overall safety profile was generally favorable, with no significant differences in most adverse events between treatment groups. However, a slightly higher incidence of cerebrovascular events was observed in the this compound groups, particularly at the highest dose, suggesting the need for careful patient selection and monitoring in future clinical applications [3].

The pharmacokinetic profile of this compound demonstrates dose-dependent inhibition of NHE1 in platelets, with 100% inhibition achieved within 15 minutes after a 60 mg bolus injection, declining to approximately 50% after 4 hours [2]. The elimination half-life is approximately 3.5 hours, supporting an every-8-hour dosing regimen for maintaining therapeutic coverage. This compound is primarily eliminated renally, requiring dosage adjustment in patients with impaired kidney function.

Emerging Applications in Oncology

Beyond cardiovascular applications, this compound has demonstrated significant potential in oncology research due to its ability to modify the unique pH dynamics of cancer cells. Malignant cells exhibit a reversed pH gradient characterized by alkaline intracellular pH (pHi 7.12-7.7) and acidic extracellular pH (pHe 6.2-6.9), which promotes proliferation, invasion, metastasis, and resistance to apoptosis [8]. NHE1 plays a pivotal role in establishing and maintaining this pathological pH gradient, making it an attractive therapeutic target.

Preclinical studies have shown that this compound effectively reverses the pH gradient in cancer cells, leading to intracellular acidification, inhibition of glycolysis (reverse Warburg effect), suppression of proliferation, and induction of selective apoptosis in various cancer types including cholangiocarcinoma, leukemia, pancreatic ductal adenocarcinoma, and breast cancer [8] [3]. Additionally, this compound has demonstrated anti-metastatic properties by inhibiting NHE1-mediated formation of invadopodia and pseudopodia, structures essential for cancer cell migration and invasion. The drug also shows potential for overcoming multidrug resistance when combined with conventional chemotherapeutic agents [3].

Conclusion

This compound represents a promising therapeutic agent with well-defined mechanisms of action and established protocols for investigating its protective effects in ischemia-reperfusion injury. The optimal timing for this compound administration spans from pre-ischemia to the immediate reperfusion period, with dosing regimens requiring careful consideration of the specific experimental or clinical context. While cardiovascular protection remains its primary application, emerging research in oncology highlights the versatile therapeutic potential of NHE1 inhibition in modulating cellular pH dynamics to combat malignancy.

The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating this compound efficacy across various experimental models, from cellular systems to large animal studies. As research continues to elucidate the complex context-dependent roles of NHE1 in different pathological states, this compound remains a valuable investigational tool and a promising candidate for clinical translation in multiple therapeutic areas.

References

- 1. This compound | Sodium Channel inhibitor | Mechanism [selleckchem.com]

- 2. Design of a trial evaluating myocardial cell protection with ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview [sciencedirect.com]

- 4. NHE1-inhibitor this compound prevents the transient ... [pubmed.ncbi.nlm.nih.gov]

- 5. [this compound Pretreatment Attenuates Lung Ischemia ... [pubmed.ncbi.nlm.nih.gov]